molecular formula C12H8Cl2N4 B1504211 1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine CAS No. 50270-30-9

1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine

Cat. No. B1504211
CAS RN: 50270-30-9
M. Wt: 279.12 g/mol
InChI Key: LUUOMFCQWUZAGH-UHFFFAOYSA-N
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Description

1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine is a compound with the molecular formula C12H8Cl2N4 . It is a type of pyrazolo[3,4-D]pyrimidine, which is a versatile drug-like fragment that has drawn much attention as a pharmacophore . These structures exhibit promising pharmacological properties including anti-proliferative and antitumor activity .


Synthesis Analysis

A new series of pyrazolo[3,4-D]pyrimidines were synthesized via the formation of pyrazol-3-one substrates . The key starting material pyrazolopyrimidine was obtained by treatment of the formimidate derivative with hydrazine hydrate in ethanol .


Molecular Structure Analysis

Pyrazolo[3,4-D]pyrimidine, an isostere of purines, is known for its resemblance in structure with the nucleotide base pair of DNA and RNA . This resemblance makes it a valuable compound in the treatment of cancer .


Chemical Reactions Analysis

The pyrazolo[3,4-D]pyrimidine derivatives were synthesized bearing chained substrates at various positions . The condensation worked with trifluoroacetic acid to provide the regio-isomeric pyrazolo .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine can be found in databases like ChemicalBook .

Mechanism of Action

Pyrazolo[3,4-D]pyrimidine derivatives have shown significant inhibitory activity against CDK2/cyclin A2 . This makes them potential candidates for cancer treatment that targets tumor cells in a selective manner .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling 1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine. Detailed safety and hazard information can be found in resources like ChemicalBook .

Future Directions

The future directions of research on 1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine and similar compounds seem to be focused on their potential as anticancer agents . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a key area of interest .

properties

IUPAC Name

1-benzyl-4,6-dichloropyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4/c13-10-9-6-15-18(11(9)17-12(14)16-10)7-8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUOMFCQWUZAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681047
Record name 1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine

CAS RN

50270-30-9
Record name 4,6-Dichloro-1-(phenylmethyl)-1H-pyrazolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50270-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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